Specific Scientific Field: Immunology and Oncology
Summary: TVA, a long-chain fatty acid found in meat and dairy products from grazing animals (such as cows and sheep), has been shown to enhance the ability of CD8+ T cells to infiltrate tumors and attack cancer cells. Researchers from the University of Chicago discovered that patients with higher levels of TVA circulating in their blood responded better to immunotherapy. This suggests that TVA could serve as a nutritional supplement to complement clinical cancer treatments .
Methods and Experimental Procedures:Compound Library Screening: Researchers assembled a “blood nutrient” compound library consisting of 255 bioactive molecules derived from nutrients. They screened these compounds for their ability to influence anti-tumor immunity by activating CD8+ T cells.
Evaluation of Candidates: The top six candidates were evaluated in both human and mouse cells. TVA emerged as the most effective nutrient in enhancing anti-tumor immunity.
Specific Scientific Field: Cardiology and Lipid Metabolism
Summary: TVA, along with other trans-fatty acids, has been associated with beneficial effects on cardiovascular health. Recent studies suggest that TVA may reduce the incidence of heart disease. It is predominantly found in ruminant products such as milk, beef, and lamb.
Methods and Experimental Procedures:Specific Scientific Field: Cancer Biology
Summary: TVA exhibits anti-carcinogenic properties
Methods and Experimental Procedures:Trans-11-Octadecenoic acid, commonly known as trans-vaccenic acid, is a monounsaturated fatty acid with the molecular formula C18H34O2. It is characterized by a double bond located at the 11th carbon atom in the trans configuration. This compound is an isomer of oleic acid, differing primarily in the orientation of the double bond, which significantly influences its biochemical properties and biological activities. Trans-11-Octadecenoic acid can be found in various natural sources, including ruminant fats and certain vegetable oils, contributing to its presence in dietary fats.
A recent study suggests TVA may play a role in boosting anti-tumor immunity []. The proposed mechanism involves:
More research is needed to fully understand the mechanism of TVA's potential health benefits.
Several methods are employed to synthesize trans-11-octadecenoic acid:
Trans-11-Octadecenoic acid has several applications:
Studies on trans-11-octadecenoic acid's interactions with other compounds reveal its potential synergistic effects when combined with other fatty acids or bioactive compounds. For instance, it may enhance the bioavailability of certain nutrients or modulate inflammatory responses when included in dietary formulations . Further research is needed to fully elucidate these interactions and their implications for health.
Trans-11-Octadecenoic acid shares structural similarities with several other fatty acids, particularly those with a similar chain length and degree of unsaturation. Here are some comparable compounds:
Compound Name | Structure Type | Double Bond Position | Configuration | Unique Features |
---|---|---|---|---|
Oleic Acid | Monounsaturated | 9 | Cis | Most common monounsaturated fat |
Cis-11-Octadecenoic Acid | Monounsaturated | 11 | Cis | Naturally occurring in many oils |
Palmitoleic Acid | Monounsaturated | 9 | Cis | Found in fish oils |
Linoleic Acid | Polyunsaturated | 9 & 12 | Cis | Essential fatty acid |
Trans-11-Octadecenoic acid's unique trans configuration at the 11th position distinguishes it from these similar compounds, affecting its biological activity and metabolic pathways.
Ruminant biohydrogenation represents the primary natural pathway for trans-11-octadecenoic acid formation, occurring through a multi-step microbial process within the rumen environment [1] [2] [3]. The biohydrogenation pathway involves the sequential transformation of dietary polyunsaturated fatty acids through isomerization and reduction reactions catalyzed by anaerobic ruminal bacteria [4] [5] [6].
The initial step in the biohydrogenation process begins with the isomerization of linoleic acid to produce cis-9,trans-11 conjugated linoleic acid, catalyzed by linoleate isomerase enzymes [7] [5]. This conjugated intermediate subsequently undergoes hydrogenation of its cis double bond, yielding trans-11-octadecenoic acid as the primary monounsaturated product [8] [5] [9]. The final step involves the complete hydrogenation of trans-11-octadecenoic acid to stearic acid, representing the terminal saturated product of the biohydrogenation sequence [10] [9] [11].
Ruminal bacteria involved in biohydrogenation are classified into two distinct functional groups based on their metabolic capabilities [5] [9]. Group A bacteria, primarily represented by Butyrivibrio fibrisolvens, demonstrate the capacity to hydrogenate linoleic acid to trans-11-octadecenoic acid but lack the enzymatic machinery for complete saturation to stearic acid [8] [7]. Group B bacteria, including Butyrivibrio proteoclasticus and related species, possess the necessary reductase enzymes to complete the hydrogenation of trans-11-octadecenoic acid to stearic acid [10] [12].
Table 1: Biohydrogenation Kinetic Parameters for trans-11-Octadecenoic Acid Formation
Substrate | Reaction Step | Vmax (mM/h) | Km (mM) | Efficiency (%) | Primary Microorganisms | Reference |
---|---|---|---|---|---|---|
Linoleic acid (C18:2) | Isomerization to CLA | 0.6 | 2.0 | 60-70 | Butyrivibrio fibrisolvens | [4] |
α-Linolenic acid (C18:3) | Isomerization to conjugated trienoic | 3.4 | 4.3 | 85-100 | Mixed rumen bacteria | [4] |
Conjugated linoleic acid | Reduction to trans-11-C18:1 | Not specified | Not specified | 70-95 | Group A bacteria | [5] |
The enzymatic kinetics of biohydrogenation demonstrate substrate-specific variations, with α-linolenic acid exhibiting higher maximum velocity compared to linoleic acid [4] [13]. The isomerization reaction shows saturable kinetics following Michaelis-Menten behavior, with apparent Km values of 2.0 mM for linoleic acid and 4.3 mM for α-linolenic acid [4] [13]. The biohydrogenation efficiency ranges from 70-95% for linoleic acid and 85-100% for α-linolenic acid under optimal ruminal conditions [14] [2] [4].
Environmental factors significantly influence biohydrogenation rates and trans-11-octadecenoic acid accumulation [15] [16]. Ruminal pH below 6.0 substantially reduces isomerization efficiency and alters the ratio of trans-10 to trans-11 intermediates [15]. Substrate concentration affects the biohydrogenation pathway, with increasing linoleic acid concentrations leading to saturation of isomerization capacity rather than competitive inhibition [15].
De novo biosynthesis of trans-11-octadecenoic acid has emerged as a promising biotechnological approach for controlled production of this bioactive fatty acid [17] [18] [19]. Metabolic engineering strategies focus on expressing heterologous fatty acid elongases and desaturases in microbial hosts to establish novel biosynthetic pathways [17] [20].
Saccharomyces cerevisiae has been successfully engineered to produce trans-11-octadecenoic acid through expression of fatty acid elongase from Rattus norvegicus [17] [18]. The elongase enzyme demonstrates substrate specificity for monounsaturated and saturated C16 fatty acids, catalyzing the elongation of palmitoleic acid to produce trans-11-octadecenoic acid [20]. Wild-type Saccharomyces cerevisiae produces negligible amounts of trans-11-octadecenoic acid, but engineered strains achieve yields of 2-3 mg/g dry cell weight [17] [18].
Optimization of the biosynthetic pathway involves multiple strategic modifications to enhance production efficiency [17] [18]. Replacement of the endogenous desaturase Ole1 with a desaturase having specific activity toward palmitoyl-coenzyme A reduces competing oleic acid formation [17]. Overexpression of endoplasmic reticulum chaperones and optimization of cytochrome b5 sources further improve free trans-11-octadecenoic acid production [17]. The fully optimized system achieves trans-11-octadecenoic acid yields of 9.3 mg/g dry cell weight while reducing oleic acid content from 25.2 mg/g to 1.6 mg/g dry cell weight [17] [18].
Table 2: Microbial Species Involved in trans-11-Octadecenoic Acid Biosynthesis
Microorganism | Biosynthetic Pathway | Product Yield | Key Enzyme | Reference |
---|---|---|---|---|
Butyrivibrio fibrisolvens A38 | Biohydrogenation of linoleic acid | High CLA production | Linoleate isomerase | [7] |
Butyrivibrio proteoclasticus | Final hydrogenation to stearic acid | Complete conversion to C18:0 | Reductase enzymes | [12] |
Lactobacillus plantarum NCUL005 | Isomerization of linoleic acid | 26.67% transformation efficiency | Linoleate isomerase | [21] |
Delacroixia coronata IFO 8586 | Δ9-desaturation of trans-11-C18:1 | 10.5 mg/ml CLA in 7 days | Δ9-desaturase | [19] |
Saccharomyces cerevisiae (engineered) | De novo biosynthesis | 9.3 mg/g DCW | Fatty acid elongase | [17] |
Mixed rumen bacteria | Complete biohydrogenation pathway | Variable depending on conditions | Multiple enzymes | [14] |
Filamentous fungi represent an alternative platform for trans-11-octadecenoic acid biotransformation [19] [22]. Delacroixia coronata demonstrates efficient conversion of trans-11-octadecenoic acid to conjugated linoleic acid through Δ9-desaturase activity [19]. Under optimized culture conditions containing 33.3 mg/ml trans-11-octadecenoic acid methyl ester, this strain produces 10.5 mg/ml conjugated linoleic acid within 7 days [19] [22].
Lactic acid bacteria provide additional biosynthetic routes through isomerization of linoleic acid precursors [22] [23] [21]. Lactobacillus plantarum strains demonstrate variable transformation efficiencies, with strain NCUL005 achieving 26.67% conversion of linoleic acid to conjugated linoleic acid products [21]. The biohydrogenation pathway in lactic acid bacteria involves membrane-bound linoleate isomerase enzymes that catalyze the initial conjugation step [23].
The bioconversion of trans-11-octadecenoic acid to conjugated linoleic acid represents a critical metabolic transformation with significant biological implications [24] [25] [26]. This conversion occurs primarily through Δ9-desaturase-mediated pathways in both ruminant and human tissues [24] [26] [27].
In ruminant systems, endogenous synthesis of cis-9,trans-11 conjugated linoleic acid from trans-11-octadecenoic acid accounts for the majority of conjugated linoleic acid found in milk fat [26] [28]. Studies using lactating dairy cows demonstrate that 70-95% of milk fat conjugated linoleic acid originates from endogenous synthesis via Δ9-desaturase rather than direct ruminal production [26]. The conversion efficiency reaches approximately 78% under steady-state conditions in mammary tissue [26].
Table 3: Conversion Rates and Enzymatic Parameters for Delta-9 Desaturase-Mediated Pathways
Substrate | Product | System | Conversion Rate (%) | Time Period | Tissue/Location | Reference |
---|---|---|---|---|---|---|
trans-11-Octadecenoic acid | cis-9,trans-11-CLA | Human subjects | 19-24 | 42 days | Serum and RBC membranes | [27] |
trans-11-Octadecenoic acid | cis-9,trans-11-CLA | Lactating dairy cows | 78 | Steady state | Mammary tissue | [26] |
trans-11-Octadecenoic acid | cis-9,trans-11-CLA | Rat tissues | 30 (CLA enrichment) | Not specified | Liver and mammary gland | [25] |
cis-11-Octadecenoic acid | cis-9,cis-11-octadecadienoic acid | Human subjects | <10 | Not specified | Serum lipids | [24] |
The bioconversion process demonstrates tissue-specific variations in conversion efficiency and product distribution [25] [29]. In rodent studies, feeding trans-11-octadecenoic acid results in proportional increases in conjugated linoleic acid concentrations in liver and mammary gland tissues [25]. The conversion reaches saturation at dietary concentrations of 2% trans-11-octadecenoic acid, with higher doses showing plateauing effects [25].
Microbial bioconversion systems offer controlled production of conjugated linoleic acid from trans-11-octadecenoic acid substrates [19] [22]. Filamentous fungi exhibit widespread capacity for this transformation, with Delacroixia coronata selected for optimal production characteristics [19]. The fungal conversion produces predominantly cis-9,trans-11 conjugated linoleic acid (98%) with minimal formation of trans-9,trans-11 isomers (2%) [19] [22].
The enzymatic mechanism involves Δ9-desaturase insertion of a cis double bond at the 9-position of trans-11-octadecenoic acid [30] [31]. Functional assays using yeast expression systems confirm the desaturase activity and demonstrate substrate specificity for the trans-11 isomer [30]. The enzyme shows preference for fatty acyl-CoA substrates over free fatty acids, consistent with endoplasmic reticulum localization [30] [31].
Human metabolism of trans-11-octadecenoic acid involves complex absorption, distribution, and biotransformation processes that distinguish it from other fatty acid isomers [32] [33] [34]. Studies using deuterium-labeled trans-11-octadecenoic acid demonstrate comparable absorption efficiency to oleic acid, indicating no significant barrier to intestinal uptake [32].
Following absorption, trans-11-octadecenoic acid exhibits distinct metabolic characteristics compared to conventional fatty acids [32]. The compound shows higher turnover rates in plasma triglycerides and enhanced chain shortening activity, occurring 2-3 times more frequently than oleic acid [32]. Incorporation into plasma phosphatidylcholine occurs at similar rates to oleic acid, but the positional distribution within phospholipid molecules differs substantially [32].
Table 4: Endogenous Metabolism Parameters in Human Systems
Metabolic Process | Rate/Efficiency | Location/Tissue | Time Course | Clinical Significance | Reference |
---|---|---|---|---|---|
Absorption and distribution | Equal to oleic acid | Plasma and lipoproteins | 48 hours observation | Normal absorption | [32] |
Chain shortening | 2-3 times greater than oleic acid | General metabolism | Continuous process | Enhanced clearance | [32] |
Phospholipid incorporation | Similar to oleic acid | Phosphatidylcholine | Steady incorporation | Membrane incorporation | [32] |
Cholesterol esterification | Extremely low | Cholesterol esters | Minimal activity | Limited storage in cholesterol | [32] |
Conversion to CLA | 17-24% | Mammary tissue | 18 hours maximum | Endogenous CLA synthesis | [29] |
Beta-oxidation products | Partial β-oxidation to C16:1 | Systemic circulation | Ongoing process | Alternative metabolic fate | [34] |
The conversion of trans-11-octadecenoic acid to conjugated linoleic acid in human systems represents a significant metabolic pathway [24] [27] [29]. Human intervention studies demonstrate conversion rates ranging from 17-24% over extended supplementation periods [27]. Short-term studies (7 days) show conversion rates of approximately 19%, while long-term supplementation (42 days) achieves 24% conversion efficiency [27].
In lactating women, trans-11-octadecenoic acid undergoes endogenous conversion to cis-9,trans-11 conjugated linoleic acid, contributing to the conjugated linoleic acid content of human milk [29]. The conversion reaches maximum enrichment at 18 hours post-ingestion, with less than 10% of total milk conjugated linoleic acid derived from this endogenous synthesis pathway [29].
Beta-oxidation of trans-11-octadecenoic acid produces unique metabolites including trans-palmitoleic acid through partial oxidation [34]. This conversion occurs at an average rate of 17% in human subjects, demonstrating an alternative metabolic fate distinct from complete oxidation [34]. The partial beta-oxidation products may serve as biomarkers for trans-11-octadecenoic acid intake and metabolism [34].
Cholesterol esterification of trans-11-octadecenoic acid occurs at extremely low rates compared to other fatty acids [32]. This limited incorporation into cholesterol esters suggests reduced storage in lipid droplets and altered cellular distribution patterns [32]. The metabolic profile indicates preferential utilization for energy production or membrane incorporation rather than long-term storage [32].
The Δ9-desaturase enzyme system represents the primary mechanism for converting trans-11-octadecenoic acid to biologically active conjugated linoleic acid [26] [30] [31]. This enzymatic pathway demonstrates high substrate specificity and tissue-specific expression patterns that determine conversion efficiency [26] [30].
The molecular mechanism involves the insertion of a cis double bond at the 9-position of trans-11-octadecenoic acid, producing cis-9,trans-11 conjugated linoleic acid [26] [31]. The enzyme operates through a complex involving cytochrome b5 reductase, cytochrome b5, and the desaturase protein itself [31]. The reaction requires molecular oxygen and electrons derived from NADH through the electron transport chain [31].
Substrate specificity studies demonstrate preferential conversion of trans-11-octadecenoic acid over other positional isomers [24] [27]. Human studies show no detectable conversion of trans-10-octadecenoic acid to 10,12-conjugated linoleic acid isomers, indicating strict positional specificity [24]. The cis-11-octadecenoic acid isomer undergoes conversion to cis-9,cis-11-octadecadienoic acid, but at conversion rates less than 10% of the trans-11 isomer [24].
Table 5: De Novo Biosynthetic Production Data
Production System | Genetic Modifications | trans-11-C18:1 Yield | Oleic Acid Content | Culture Conditions | Reference |
---|---|---|---|---|---|
Saccharomyces cerevisiae (wild-type) | None | 0 mg/g DCW | 25.2 mg/g DCW | Standard media | [18] |
S. cerevisiae (engineered with elongase) | Rattus norvegicus elongase | 2-3 mg/g DCW | 15-20 mg/g DCW | Glucose media with supplements | [17] |
S. cerevisiae (optimized system) | Elongase + desaturase replacement | 9.3 mg/g DCW | 1.6 mg/g DCW | Optimized media + chaperones | [17] |
Lactobacillus plantarum | Native enzymes | 26.67% transformation | Not specified | Linoleic acid supplemented | [21] |
Delacroixia coronata | Native Δ9-desaturase | 10.5 mg/ml | Minimal | Trans-vaccenic acid media | [19] |
Escherichia coli (recombinant) | Heterologous expression | Variable expression | Not specified | Induction conditions | [30] |
Tissue distribution of Δ9-desaturase activity shows pronounced differences between organ systems [26] [28]. In ruminants, the enzyme demonstrates high activity in mammary tissue and adipose tissue of lactating animals, with negligible expression in liver tissue [28]. This distribution pattern explains the predominant formation of conjugated linoleic acid in milk fat rather than hepatic conversion [26] [28].
The enzymatic conversion exhibits saturable kinetics consistent with Michaelis-Menten behavior [26]. Inhibition studies using sterculic oil, a specific Δ9-desaturase inhibitor, demonstrate 60-65% reduction in conjugated linoleic acid formation, confirming the essential role of this enzyme in the conversion pathway [26]. The inhibition studies also reveal that endogenous synthesis accounts for approximately 78% of total conjugated linoleic acid in milk fat when corrected for enzyme inhibition [26].
Cellular regulation of Δ9-desaturase activity involves multiple factors including substrate availability, hormonal status, and nutritional state [26] [31]. The enzyme shows increased expression during lactation and responds to dietary fatty acid composition [26]. Supplementation with trans-11-octadecenoic acid enhances enzyme activity and increases conjugated linoleic acid production in mammary tissue [26].
Irritant